NSC-87877: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
NSC-87877: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC-87877 is a potent, cell-permeable small molecule inhibitor of the protein tyrosine phosphatases SHP1 and SHP2.[1][2][3] Discovered through the screening of the National Cancer Institute (NCI) Diversity Set chemical library, it has become a valuable tool for studying the roles of SHP1 and SHP2 in cellular signaling pathways.[4] This document provides a comprehensive technical overview of NSC-87877, including its discovery, a representative synthesis protocol, its mechanism of action, and detailed experimental procedures for its characterization.
Discovery
NSC-87877, chemically identified as 8-hydroxy-7-(6-sulfonaphthalen-2-yl)diazenyl-quinoline-5-sulfonic acid, was identified as a potent inhibitor of SHP2 by screening the NCI Diversity Set chemical library.[4] This screening effort was initiated to find small molecule inhibitors of SHP2, a non-receptor protein tyrosine phosphatase involved in the activation of the Ras-mitogen-activated protein kinase (MAPK) cascade downstream of growth factor receptor signaling.[4] Gain-of-function mutations in the gene encoding SHP2 (PTPN11) are associated with certain leukemias and developmental disorders like Noonan syndrome, making it an attractive therapeutic target.[4]
Synthesis
Representative Synthesis Protocol:
Step 1: Diazotization of 6-amino-2-naphthalenesulfonic acid
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Dissolve 6-amino-2-naphthalenesulfonic acid in dilute hydrochloric acid.
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Cool the solution to 0-5 °C in an ice bath.
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Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
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Stir the mixture for 20-30 minutes to ensure complete formation of the diazonium salt.
Step 2: Azo Coupling
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In a separate vessel, dissolve 8-hydroxyquinoline-5-sulfonic acid in an aqueous sodium hydroxide solution and cool to 0-5 °C.
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Slowly add the freshly prepared diazonium salt solution to the alkaline solution of 8-hydroxyquinoline-5-sulfonic acid with vigorous stirring.
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Maintain the temperature below 5 °C and the pH in the alkaline range.
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A colored precipitate of NSC-87877 will form.
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Continue stirring for several hours to ensure the reaction goes to completion.
Step 3: Isolation and Purification
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Collect the precipitate by filtration.
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Wash the solid with cold water and then with a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials.
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Further purification can be achieved by recrystallization from an appropriate solvent system.
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The final product should be dried under vacuum.
Characterization: The structure of the synthesized NSC-87877 should be confirmed using standard analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.
Mechanism of Action
NSC-87877 functions as a competitive inhibitor of SHP1 and SHP2 by binding to their catalytic clefts.[4] Molecular modeling studies suggest that the sulfonic acid groups of NSC-87877 form hydrogen bonds with key amino acid residues within the active site of the phosphatases.[4] By occupying the catalytic site, NSC-87877 prevents the binding and dephosphorylation of their natural substrates.
This inhibition of SHP2 has significant downstream effects on cellular signaling. SHP2 is a key positive regulator of the Ras-Erk1/2 MAP kinase pathway, which is activated by growth factors like Epidermal Growth Factor (EGF).[4] NSC-87877 has been shown to inhibit EGF-induced activation of SHP2, which in turn blocks the activation of Ras and subsequently Erk1/2.[4] Notably, NSC-87877 does not affect the upstream events of EGF-induced Gab1 tyrosine phosphorylation or the association of Gab1 with SHP2.[4]
Quantitative Data
The inhibitory activity and cellular effects of NSC-87877 have been quantified in various studies.
| Target | IC50 (µM) |
| SHP2 | 0.318 |
| SHP1 | 0.355 |
| PTP1B | 1.691 |
| HePTP | 7.745 |
| DEP1 | 65.617 |
| CD45 | 84.473 |
| LAR | 150.930 |
| DUSP26 | Potent Inhibition |
| Data compiled from multiple sources.[1][2][3][5] |
Table 1: In Vitro Inhibitory Activity of NSC-87877 against various Protein Tyrosine Phosphatases.
| Cell Line | Effect | Concentration (µM) |
| HEK293 | Inhibition of EGF-induced Erk1/2 activation | 50 |
| MDA-MB-468 | Reduction in cell viability/proliferation | Not specified |
| Neuroblastoma | Induction of apoptosis, increased p53 and p38 activity | 1.84 - 19.0 |
| Data compiled from multiple sources.[1][2] |
Table 2: Cellular Effects of NSC-87877.
Experimental Protocols
In Vitro SHP2 Phosphatase Assay
This assay measures the ability of NSC-87877 to inhibit the enzymatic activity of purified SHP2 protein.
Materials:
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Purified recombinant SHP2 enzyme
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Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
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Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP))
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NSC-87877
-
96-well microplate
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Microplate reader
Protocol:
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Prepare a stock solution of NSC-87877 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of NSC-87877 in the assay buffer to create a range of inhibitor concentrations.
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In a 96-well plate, add the SHP2 enzyme to each well.
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Add the different concentrations of NSC-87877 to the wells. Include a control well with solvent only (no inhibitor).
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Incubate the enzyme and inhibitor for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.
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Initiate the phosphatase reaction by adding the substrate (pNPP or DiFMUP) to all wells.
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Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, e.g., by adding a stop solution for pNPP).
-
Measure the absorbance (for pNPP) or fluorescence (for DiFMUP) using a microplate reader.
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Calculate the percentage of inhibition for each concentration of NSC-87877 relative to the control.
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Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
EGF-Induced Erk1/2 Activation Assay
This cell-based assay determines the effect of NSC-87877 on the phosphorylation of Erk1/2 in response to EGF stimulation.
Materials:
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HEK293 cells (or other suitable cell line)
-
Cell culture medium and serum
-
NSC-87877
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Erk1/2 (Thr202/Tyr204) and anti-total-Erk1/2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Seed HEK293 cells in culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal Erk1/2 phosphorylation.
-
Pre-treat the cells with various concentrations of NSC-87877 (or vehicle control) for a specific duration (e.g., 1-3 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes).
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Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Clarify the cell lysates by centrifugation.
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Determine the protein concentration of each lysate.
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Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Incubate the membrane with the primary antibody against phospho-Erk1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
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To normalize for protein loading, strip the membrane and re-probe with an antibody against total Erk1/2.
Visualizations
Caption: EGF-induced SHP2-mediated Erk1/2 signaling pathway and the inhibitory action of NSC-87877.
Caption: Workflow for the in vitro SHP2 phosphatase inhibition assay.
References
- 1. assayquant.com [assayquant.com]
- 2. HTRF Human and Mouse Phospho-SHP2 (Tyr542) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. licorbio.com [licorbio.com]
